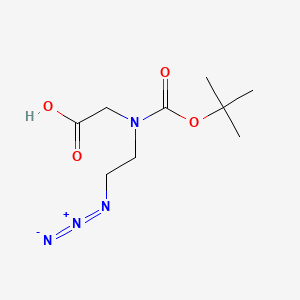
N-Boc-(2-azidoethyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-(2-azidoethyl)glycine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of glycine, with an azidoethyl group attached to the alpha carbon. This compound is of interest in organic synthesis, particularly in peptide chemistry, due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glycine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydrogen carbonate to form N-Boc-glycine . The azidoethyl group can then be introduced through a nucleophilic substitution reaction using an appropriate azidoethylating agent .
Industrial Production Methods
Industrial production of N-Boc-(2-azidoethyl)glycine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Boc-(2-azidoethyl)glycine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Substitution: Sodium azide in the presence of a suitable solvent.
Reduction: Hydrogen gas with a palladium catalyst.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Substitution: Formation of new azido derivatives.
Reduction: Formation of primary amines.
Deprotection: Formation of free amines.
Scientific Research Applications
N-Boc-(2-azidoethyl)glycine is used in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: It is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and diagnostic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-(2-azidoethyl)glycine involves the reactivity of the azido group and the Boc protecting group. The azido group can undergo click chemistry reactions, forming stable triazole linkages. The Boc group provides temporary protection to the amino group, allowing selective reactions to occur at other sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
N-Boc-glycine: Lacks the azidoethyl group, making it less versatile in click chemistry applications.
N-Fmoc-(2-azidoethyl)glycine: Uses a different protecting group (fluorenylmethyloxycarbonyl) which is removed under basic conditions, offering orthogonal protection strategies.
Uniqueness
N-Boc-(2-azidoethyl)glycine is unique due to the combination of the Boc protecting group and the azidoethyl group, allowing for selective deprotection and versatile chemical modifications. This makes it particularly valuable in the synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C9H16N4O4 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-[2-azidoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)13(6-7(14)15)5-4-11-12-10/h4-6H2,1-3H3,(H,14,15) |
InChI Key |
IVPYRLWCYXYFGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN=[N+]=[N-])CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B13549054.png)
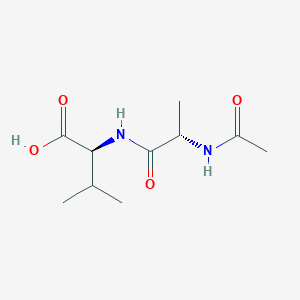
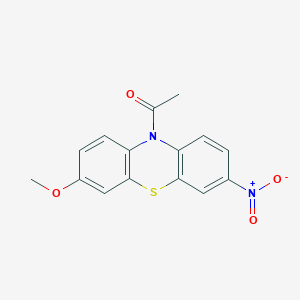
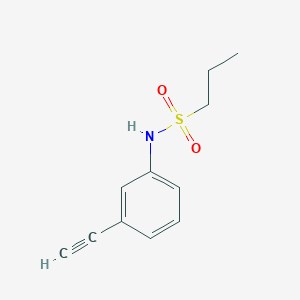
![2-Azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13549079.png)
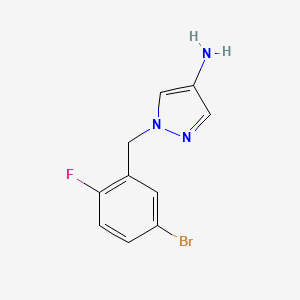
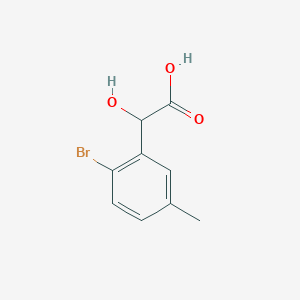
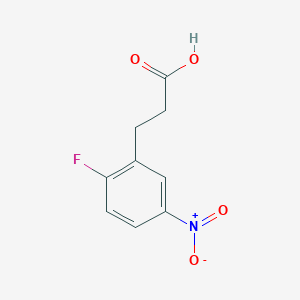
![Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-one](/img/structure/B13549096.png)
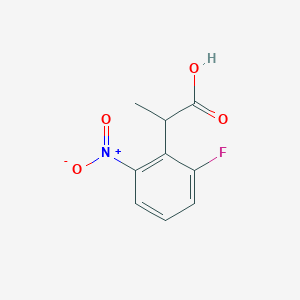
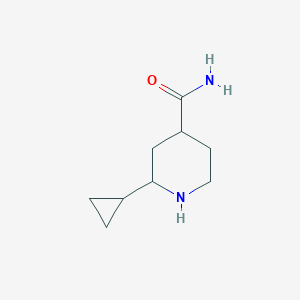
![1-[(Tert-butoxy)carbonyl]-4-(furan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13549114.png)
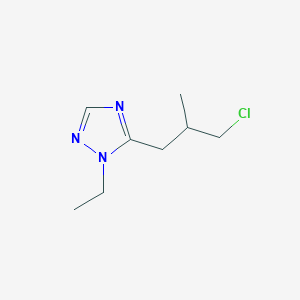
![8,8-Difluorobicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13549130.png)
